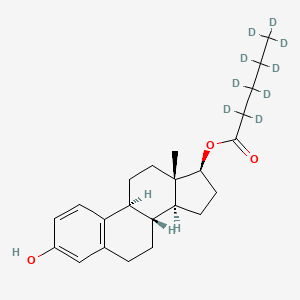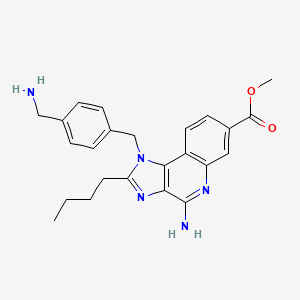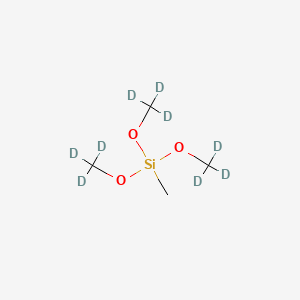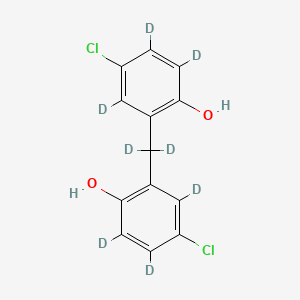
Dichlorophene-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorophene-d8 is a deuterated form of dichlorophene, a halogenated phenolic compound. It is primarily used as an antimicrobial agent with activity against cestodes, protozoa, fungi, and bacteria . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of dichlorophene due to its stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichlorophene is synthesized by reacting p-chlorophenol with formaldehyde in the presence of sulfuric acid . The process involves contacting p-chlorophenol with a stoichiometric excess of formaldehyde in aqueous sulfuric acid. The reaction is carried out in a controlled environment to ensure the purity of the final product. The deuterated form, dichlorophene-d8, is synthesized similarly, but with deuterated reagents to incorporate deuterium atoms into the molecular structure.
Industrial Production Methods
Industrial production of dichlorophene involves large-scale reactions using the same basic principles as the laboratory synthesis. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets industrial standards. The production of this compound follows similar protocols but requires specialized equipment to handle deuterated reagents and prevent contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Dichlorophene-d8 undergoes various chemical reactions, including:
Oxidation: Dichlorophene can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert dichlorophene to less chlorinated phenolic compounds.
Substitution: Halogen atoms in dichlorophene can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction can yield less chlorinated phenols.
Wissenschaftliche Forschungsanwendungen
Dichlorophene-d8 is used in various scientific research applications, including:
Chemistry: Studying reaction mechanisms and pathways involving dichlorophene.
Biology: Investigating the antimicrobial properties and effects on various microorganisms.
Medicine: Researching the pharmacokinetics and metabolism of dichlorophene in the body.
Industry: Developing new antimicrobial agents and preservatives for industrial use
Wirkmechanismus
Dichlorophene exerts its antimicrobial effects by disrupting the cell membranes of microorganisms, leading to cell lysis and death . The compound targets various molecular pathways involved in cell membrane integrity and function. The deuterated form, dichlorophene-d8, is used to study these mechanisms in greater detail due to its stable isotope labeling, which allows for precise tracking in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triclosan: Another halogenated phenolic compound with antimicrobial properties.
Hexachlorophene: A chlorinated phenol used as a disinfectant and antiseptic.
Chloroxylenol: An antimicrobial agent used in various disinfectants and antiseptics.
Uniqueness
Dichlorophene-d8 is unique due to its deuterated nature, which makes it particularly useful in scientific research for studying metabolic pathways and pharmacokinetics. The stable isotope labeling allows for precise tracking and analysis, providing insights that are not possible with non-deuterated compounds.
Eigenschaften
Molekularformel |
C13H10Cl2O2 |
|---|---|
Molekulargewicht |
277.17 g/mol |
IUPAC-Name |
4-chloro-2-[(3-chloro-2,4,5-trideuterio-6-hydroxyphenyl)-dideuteriomethyl]-3,5,6-trideuteriophenol |
InChI |
InChI=1S/C13H10Cl2O2/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17/h1-4,6-7,16-17H,5H2/i1D,2D,3D,4D,5D2,6D,7D |
InChI-Schlüssel |
MDNWOSOZYLHTCG-PZNQQUTMSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1O)C([2H])([2H])C2=C(C(=C(C(=C2[2H])Cl)[2H])[2H])O)[2H])Cl)[2H] |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


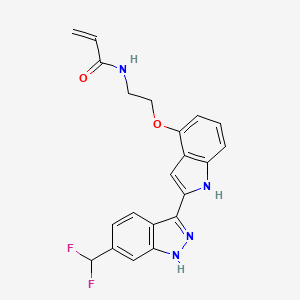
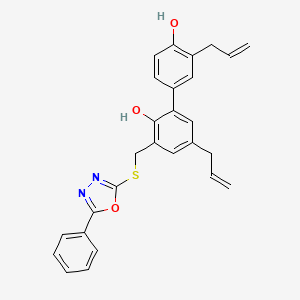
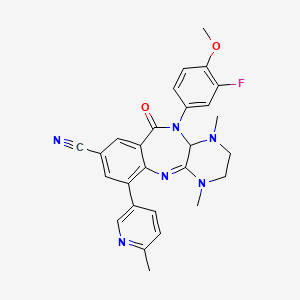
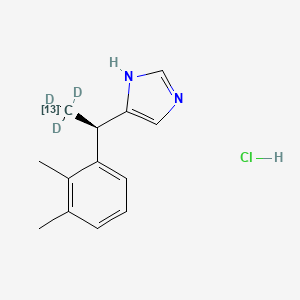
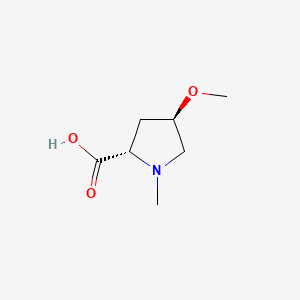
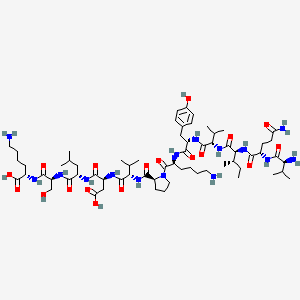
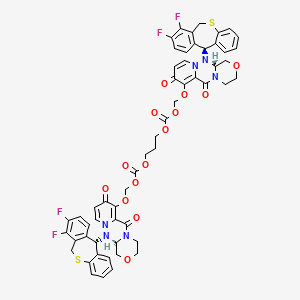


![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410037.png)
